molecular formula C8H11BrN2O2S B594990 5-Bromo-n-isopropylpyridine-3-sulfonamide CAS No. 1240282-56-7

5-Bromo-n-isopropylpyridine-3-sulfonamide

Cat. No.: B594990
CAS No.: 1240282-56-7
M. Wt: 279.152
InChI Key: YCPDIVOHLOSWFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-isopropylpyridine-3-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-isopropylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-n-isopropylpyridine-3-sulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromo-n-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and isopropyl group may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridine-3-sulfonamide
  • 5-Bromo-n-propylpyridine-3-sulfonamide
  • 5-Bromo-n-butylpyridine-3-sulfonamide

Uniqueness

5-Bromo-n-isopropylpyridine-3-sulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

5-bromo-N-propan-2-ylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-6(2)11-14(12,13)8-3-7(9)4-10-5-8/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPDIVOHLOSWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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